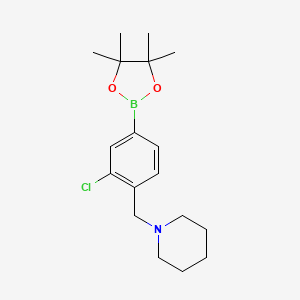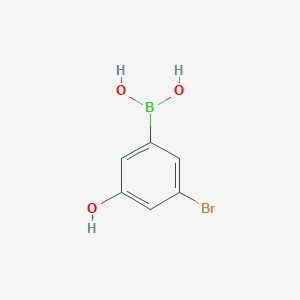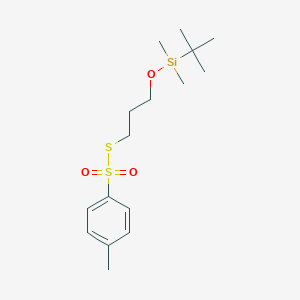![molecular formula C18H12N6O4 B3115495 5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid CAS No. 2097938-53-7](/img/structure/B3115495.png)
5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid
Overview
Description
5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid is a compound that features a biphenyl core substituted with triazole rings and carboxylic acid groups
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.
Mode of Action
It’s known that similar 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid might interact with its targets in a way that disrupts normal cell function and triggers programmed cell death.
Biochemical Pathways
Given the cytotoxic effects of similar 1,2,4-triazole derivatives on cancer cells , it’s plausible that this compound could affect pathways related to cell growth and survival
Pharmacokinetics
It’s known that the presence of the 1,2,4-triazole ring in heterocyclic compounds can improve pharmacokinetic properties, potentially enhancing bioavailability .
Result of Action
Similar 1,2,4-triazole derivatives have been shown to exhibit cytotoxic effects against cancer cells, potentially through the induction of apoptosis . This suggests that 5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid involves the condensation of 1,2,4-triazole-1-carbaldehyde with a biphenyl derivative under suitable conditions . The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Biphenyl derivatives with alcohol groups.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a single triazole ring and a benzoic acid core.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring and a diphenylpropanone core.
3,5-di(1H-1,2,4-triazol-1-yl)benzoic acid: Features a benzoic acid core with two triazole rings.
Uniqueness
5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions. This structural feature enhances its ability to form stable complexes and interact with biological targets more effectively than its simpler analogs.
Properties
IUPAC Name |
3-[3-carboxy-5-(1,2,4-triazol-1-yl)phenyl]-5-(1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c25-17(26)13-1-11(3-15(5-13)23-9-19-7-21-23)12-2-14(18(27)28)6-16(4-12)24-10-20-8-22-24/h1-10H,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXSPTOJPFIENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=NC=N2)C3=CC(=CC(=C3)N4C=NC=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B3115420.png)








![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/structure/B3115477.png)


![2-Azaspiro[4.5]decan-4-amine](/img/structure/B3115497.png)

